N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-6-8-14(9-7-13)19-17(21)11-15-10-16(22-20-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCUUMDLCMWNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Oxazole Ring Formation
The oxazole ring is synthesized through condensation reactions, which are critical for establishing the heterocyclic core. For example:
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Reagents : Carbonyl compounds (e.g., α-haloketones) and amides amidines.
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Conditions : Acidic or basic catalysis, depending on the specific reagents .
Substitution Reactions
The compound undergoes nucleophilic or electrophilic substitution to introduce substituents:
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Electrophilic substitution : The 4-chlorophenyl group may participate in reactions catalyzed by Lewis acids (e.g., FeCl₃), enabling functionalization.
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Nucleophilic substitution : The oxazole ring or acetamide group can undergo reactions with nucleophiles, facilitated by bases like NaOH.
Functional Group Reactivity
Reagents and Conditions
Major Products
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Oxazole derivatives : Substituted oxazoles formed via condensation and substitution .
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Functionalized acetamides : Products from nucleophilic or electrophilic substitution on the acetamide group.
Research Findings
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Synthesis optimization : Reflux conditions in solvents like toluene or DMF are critical for achieving high yields .
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Biological implications : While this compound’s specific biological activity is not detailed in the reviewed sources, oxazole derivatives are known for antimicrobial and anticancer properties .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide. Research indicates that compounds with oxazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazole have been shown to inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that oxazole derivatives possess significant antibacterial and antifungal properties, making them suitable candidates for the development of new antimicrobial agents. The mechanism of action often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
Synthesis and Derivatives
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-chlorobenzoyl chloride with 5-phenyl-1,2-oxazole in the presence of a base such as triethylamine to yield the desired acetamide derivative .
Table 1: Synthetic Pathways for this compound
| Step | Reagent/Condition | Product |
|---|---|---|
| 1 | 4-chlorobenzoyl chloride + Base (e.g., triethylamine) | Intermediate |
| 2 | Reaction with 5-phenyl-1,2-oxazole | This compound |
Biological Evaluation
3.1 In Vitro Studies
In vitro studies have shown that this compound exhibits promising results against various biological targets. For example, it has been tested against several cancer cell lines (e.g., MCF7 breast cancer cells), where it demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
3.2 In Vivo Studies
Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies will help determine optimal dosing regimens and identify potential side effects associated with long-term use.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide and related compounds:
Key Observations:
Structural Variations in Heterocyclic Cores: The target compound’s 1,2-oxazole core differs from analogs with benzothiazole (), oxadiazolidinone (), or triazolo-pyridine () systems. These variations influence electronic properties, solubility, and binding interactions.
Substituent Effects :
- The 5-phenyl group on the oxazole in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., 5-methylisoxazole in ). This may improve membrane permeability but reduce aqueous solubility.
- The trifluoromethyl group in introduces strong electronegativity and metabolic stability, a feature absent in the target compound.
Biological Activity: Insecticidal activity is reported for pyridine-containing acetamides (), but the target compound’s oxazole core may interact differently with biological targets. Auxin agonists like WH7 () utilize phenoxy-acetamide motifs for plant hormone mimicry, whereas the target’s phenyloxazole group lacks direct evidence of auxin-like activity.
Physicochemical and Functional Implications
- Molecular Weight and Solubility: The target compound (312.75 g/mol) is smaller than the oxadiazolidinone analog (350.76 g/mol, ), suggesting better bioavailability. However, its phenyl group may reduce solubility compared to methyl-substituted analogs.
- Electronic Effects :
The oxazole’s electron-rich aromatic system contrasts with the electron-deficient benzothiazole (), affecting binding to enzymes or receptors. - Potential Applications: While pyridine-based acetamides show insecticidal activity (), the target compound’s oxazole core might be better suited for antifungal or antibacterial applications, though further testing is required.
Biological Activity
N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClN\O
- Molecular Weight : 255.699 g/mol
- CAS Number : 130966-62-0
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound and related compounds. The findings indicate significant activity against various bacterial strains.
Study Findings
- Antibacterial Testing :
- Mechanism of Action :
- Minimum Inhibitory Concentration (MIC) :
Anticancer Potential
The compound's anticancer properties have also been explored through various studies.
Key Research Findings
- Cell Line Studies :
- Structure-Activity Relationship (SAR) :
Data Summary Table
| Biological Activity | Test Organism/Cell Line | MIC (µM) | Remarks |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 5.64 - 77.38 | Effective against Gram-positive bacteria |
| Antibacterial | Escherichia coli | 8.33 - 23.15 | Moderate effectiveness |
| Antifungal | Candida albicans | 16.69 - 78.23 | Moderate antifungal activity |
| Anticancer | Various cancer cell lines | Varies | Induces apoptosis |
Case Studies
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Antimicrobial Screening :
A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides highlighted that compounds with a chlorophenyl group showed the highest antimicrobial activity due to their structural attributes . -
Anticancer Activity :
Research focusing on the cytotoxic effects of oxazole derivatives revealed that modifications on the phenyl ring significantly influenced their anticancer efficacy, suggesting that this compound could be a lead compound for further exploration in cancer therapy .
Q & A
Q. What are the common synthetic routes for preparing N-(4-chlorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 5-phenyl-1,2-oxazol-3-amine with chloroacetyl chloride in the presence of triethylamine as a base. The reaction is refluxed in a solvent like dioxane or ethanol, followed by recrystallization (e.g., from pet-ether or ethanol-DMF mixtures) to isolate the product . For derivatives, acetic anhydride may be used to acetylate intermediate sulfonamides under reflux conditions .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- FTIR : Identifies functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹, oxazole ring vibrations) .
- NMR : Confirms proton environments (e.g., aromatic protons, methylene groups adjacent to the amide).
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely used for structure refinement .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. How is computational chemistry applied to study this compound’s electronic properties?
Density functional theory (DFT) with functionals like B3LYP and basis sets (e.g., 6-31G*) is used to:
- Optimize molecular geometry.
- Calculate HOMO-LUMO energies for reactivity prediction.
- Analyze molecular electrostatic potential (MESP) for nucleophilic/electrophilic sites .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational structural data?
Discrepancies (e.g., bond lengths, torsion angles) may arise from crystal packing effects or approximations in computational models. To resolve these:
- Validate crystallographic data using tools like checkCIF to identify outliers .
- Compare DFT-optimized gas-phase structures with X-ray results, accounting for solvent or solid-state interactions .
- Refine crystallographic models iteratively in SHELXL, adjusting thermal parameters and disorder modeling .
Q. What strategies optimize reaction yields during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity .
- Catalyst/base optimization : Triethylamine is critical for neutralizing HCl byproducts .
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and decomposition .
- Purification : Recrystallization from ethanol-DMF mixtures improves purity .
Q. How are intermolecular interactions analyzed in crystallographic studies?
Intermolecular forces (e.g., hydrogen bonds, π-π stacking) are quantified using:
- Mercury software : Visualizes packing diagrams and hydrogen-bond networks.
- Hirshfeld surface analysis : Maps close contacts (e.g., C–H⋯O, Cl⋯π) .
For example, head-to-tail C–H⋯O interactions may stabilize crystal packing .
Q. What advanced techniques address low solubility in biological assays?
Q. Methodological Tables
Q. Table 1. Key Computational Parameters for DFT Studies
Q. Table 2. Common Crystallographic Refinement Metrics
| Parameter | Ideal Range | Tool/Software | Reference |
|---|---|---|---|
| R-factor | < 0.05 | SHELXL | |
| Bond length accuracy | ±0.01 Å | checkCIF | |
| Thermal displacement | < 0.1 Ų | OLEX2 |
Q. Notes
- Prioritize peer-reviewed crystallographic (e.g., SHELX) and computational (e.g., DFT) methodologies.
- For structural contradictions, cross-validate experimental and theoretical results using multi-technique approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
